molecular formula C3H5N3 B042961 1H-Pyrazol-4-amine CAS No. 28466-26-4

1H-Pyrazol-4-amine

Cat. No. B042961
M. Wt: 83.09 g/mol
InChI Key: AXINVSXSGNSVLV-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

Acetic anhydride (0.7 ml, 8.433 mmol) was added dropwise at 0° C. to 1H-pyrazol-4-amine (0.7 g, 8.433 mmol). The mixture was stirred for 30 min at RT and quenched by the addition of crushed ice. The mixture was extracted with ethyl acetate The combined organic layer was washed with water, brine and dried over sodium sulphate. The solvent was distilled off to afford the product in 54% yield. (0.6 g). LC-MS (ESI): Calculated mass: 125.0; Observed mass 126.0 [M+H]+ (rt: 0.115 min).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH:8]1[CH:12]=[C:11]([NH2:13])[CH:10]=[N:9]1>>[NH:8]1[CH:12]=[C:11]([NH:13][C:5](=[O:7])[CH3:6])[CH:10]=[N:9]1

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.7 g
Type
reactant
Smiles
N1N=CC(=C1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of crushed ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate The combined organic layer
WASH
Type
WASH
Details
was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to afford the product in 54% yield
CUSTOM
Type
CUSTOM
Details
Observed mass 126.0 [M+H]+ (rt: 0.115 min)
Duration
0.115 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1N=CC(=C1)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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